
AcPyAD
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Overview
Description
3-Acetylpyridine adenine dinucleotide is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by a pyrophosphate linkage. It is widely found in nature and is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylpyridine adenine dinucleotide can be synthesized by reacting a pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support with high porosity .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide involves a multi-stage process starting from nicotinic acid or other readily available starting materials. The process is optimized to produce minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It alternates between oxidized (NAD+) and reduced (NADH) states.
Substitution: It can participate in base-exchange reactions, where the pyridine base is substituted with other bases.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, pyridinecarboxylic esters, and various catalysts such as titanium dioxide . The reactions typically occur under controlled gas-phase conditions.
Major Products
The major products formed from these reactions include the oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents used .
Scientific Research Applications
3-Acetylpyridine adenine dinucleotide has a wide range of scientific research applications:
Mechanism of Action
3-Acetylpyridine adenine dinucleotide exerts its effects by acting as an electron carrier in enzymatic reactions. It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating electron transfer in metabolic pathways. It also interacts with specific molecular targets such as 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): A closely related coenzyme with similar electron carrier functions.
3-Acetylpyridine adenine dinucleotide (APAD): An analog of NAD with higher oxidation potential.
Uniqueness
3-Acetylpyridine adenine dinucleotide is unique due to its higher oxidation potential compared to NAD, making it more efficient and stable in certain reactions . This property makes it a valuable tool in studying oxidative phosphorylation and other metabolic processes.
Properties
Molecular Formula |
C22H29N6O14P2+ |
---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1 |
InChI Key |
KPVQNXLUPNWQHM-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
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